molecular formula C8H6SSe B14296326 Thiophene, 2-(selenophene-2-yl)- CAS No. 119507-82-3

Thiophene, 2-(selenophene-2-yl)-

Cat. No.: B14296326
CAS No.: 119507-82-3
M. Wt: 213.17 g/mol
InChI Key: FTENZJICRUNKRR-UHFFFAOYSA-N
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Description

Thiophene, 2-(selenophene-2-yl)- is a heterocyclic compound that combines the structural features of both thiophene and selenophene. Thiophene is a five-membered ring containing sulfur, while selenophene is a similar ring containing selenium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2-(selenophene-2-yl)- typically involves the formation of the thiophene and selenophene rings followed by their coupling. One common method is the transition metal-catalyzed cross-coupling reaction. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a thiophene boronic acid derivative reacts with a selenophene halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of thiophene, 2-(selenophene-2-yl)- may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(selenophene-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, selenoxides, thiols, selenols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Thiophene, 2-(selenophene-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which thiophene, 2-(selenophene-2-yl)- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in electron transfer processes, making it an effective component in electronic devices. In biological systems, its derivatives may interact with cellular components, leading to specific biological effects such as inhibition of enzyme activity or disruption of cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2-(selenophene-2-yl)- is unique due to its combination of sulfur and selenium atoms, which imparts distinct electronic properties and reactivity. This dual nature allows it to be used in applications where both thiophene and selenophene derivatives are beneficial, making it a versatile compound in materials science and organic electronics .

Properties

CAS No.

119507-82-3

Molecular Formula

C8H6SSe

Molecular Weight

213.17 g/mol

IUPAC Name

2-selenophen-2-ylthiophene

InChI

InChI=1S/C8H6SSe/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H

InChI Key

FTENZJICRUNKRR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C[Se]2

Origin of Product

United States

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